molecular formula C20H16ClN3O B11431096 2-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

2-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

Cat. No.: B11431096
M. Wt: 349.8 g/mol
InChI Key: WUJUGFAUUHYUAE-UHFFFAOYSA-N
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Description

2-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group and a phenol moiety in its structure makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol typically involves the following steps:

    Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Phenol Formation: The phenol moiety can be introduced via hydroxylation reactions using reagents like sodium hydroxide or other bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields, such as transition metal catalysts for chlorination and amination steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds like zolpidem and alpidem.

    Phenol Derivatives: Compounds like phenol and its substituted derivatives.

Uniqueness

    Structural Features: The combination of a chloro group, phenol moiety, and imidazo[1,2-a]pyridine core makes it unique.

    Biological Activity: Its specific biological activities and potential therapeutic effects distinguish it from other similar compounds.

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

2-[6-chloro-3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C20H16ClN3O/c1-13-6-2-4-8-16(13)22-20-19(15-7-3-5-9-17(15)25)23-18-11-10-14(21)12-24(18)20/h2-12,22,25H,1H3

InChI Key

WUJUGFAUUHYUAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4O

Origin of Product

United States

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